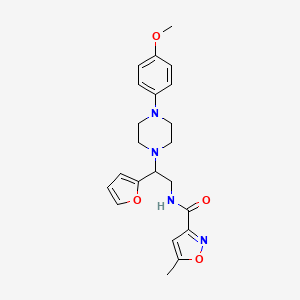

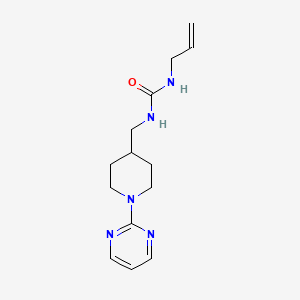

2-(1-phenyl-1H-pyrazol-5-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-phenyl-1H-pyrazol-5-yl)ethanol” is a compound that falls under the category of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazoles can be analyzed using techniques like single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations . These techniques help in understanding the supramolecular environment of the compounds .

Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse and can be used to synthesize a variety of bioactive chemicals . The reactions can be carried out in various media and the response processes can be thoroughly examined .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can be analyzed using techniques like 1H nuclear magnetic resonance (NMR) and 13C NMR . These techniques provide information about the chemical shifts of the atoms in the molecule, which can confirm the presence or absence of certain interactions .

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes

Research on palladium(II) and platinum(II) complexes involving ligands derived from pyrazole compounds, such as 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)ethanol, has shown the formation of complexes characterized by various spectroscopic techniques and X-ray diffraction. These complexes exhibit unique conformational isomers and intermolecular hydrogen bonding interactions, highlighting their potential in material science and catalysis (Pérez et al., 2013).

Biological Activity of Pyrazole Derivatives

Synthesis of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes revealed in vitro cytotoxic activity against human promyelocytic leukemia cells and antimicrobial activity against bacteria and yeasts. These findings demonstrate the pharmaceutical and therapeutic potential of pyrazole-based compounds (Asegbeloyin et al., 2014).

Structural and Theoretical Investigations

Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative closely related to the requested compound, have combined experimental and theoretical approaches to elucidate structural properties. These investigations offer insights into the molecular behavior and potential applications of pyrazole derivatives in the development of new materials and pharmaceuticals (Viveka et al., 2016).

Ultrasound-mediated Synthesis

Efficient ultrasound-mediated synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols in aqueous ethanol demonstrates a green protocol for rapid synthesis. This method emphasizes the role of green chemistry in synthesizing pyrazole derivatives with potential applications in various fields, including material science and drug development (Shabalala et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol is the muscarinic receptors , specifically the M1 and M3 subtypes . These receptors are part of the cholinergic system and play a crucial role in various physiological functions, including cardiovascular regulation.

Biochemical Pathways

The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in various physiological processes, including the regulation of cardiovascular function. The compound’s interaction with the muscarinic receptors leads to changes in this pathway, which in turn affect the cardiovascular system.

Result of Action

The administration of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol results in sympathoinhibition, hypotension, and antihypertensive effects . These effects are likely due to the compound’s interaction with the muscarinic receptors and its impact on the cholinergic-nitric oxide signaling pathway .

Safety and Hazards

The safety and hazards associated with pyrazoles can be determined from their hazard statements . For instance, some pyrazoles have hazard statements like H302, H315, H319, H332, and H335, indicating that they can be harmful if swallowed, cause skin irritation, cause serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .

Future Directions

The future directions in the research of pyrazoles involve the development of new synthetic techniques and the exploration of their biological activity . There is also a focus on designing molecules with desirable properties by understanding the supramolecular environment of their crystal structures . Furthermore, the introduction of different substituents on the pyrazole nucleus can assist in understanding how small structural changes affect the supramolecular environment .

properties

IUPAC Name |

2-(2-phenylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-7-11-6-8-12-13(11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQAPECSMHRYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-phenyl-1H-pyrazol-5-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)

![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)

![4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2834003.png)

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2834009.png)